molecular formula C10H13NO3 B13872299 Ethyl 6-amino-3-hydroxy-2-methylbenzoate

Ethyl 6-amino-3-hydroxy-2-methylbenzoate

Cat. No.: B13872299
M. Wt: 195.21 g/mol
InChI Key: LISHTDQUUZJMLT-UHFFFAOYSA-N
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Description

Ethyl 6-amino-3-hydroxy-2-methylbenzoate is a benzoate ester derivative characterized by a benzene ring substituted with amino (-NH₂), hydroxy (-OH), and methyl (-CH₃) groups at positions 6, 3, and 2, respectively, along with an ethyl ester (-COOEt) at position 1. Similar compounds are often utilized as intermediates in pharmaceuticals, agrochemicals, and heterocyclic synthesis due to their reactive functional groups .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 6-amino-3-hydroxy-2-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5,12H,3,11H2,1-2H3

InChI Key

LISHTDQUUZJMLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-3-hydroxy-2-methylbenzoate typically involves multiple steps. One common method is the esterification of 6-amino-3-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in Ethyl 6-amino-3-hydroxy-2-methylbenzoate can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products:

    Oxidation: Formation of 6-amino-3-oxo-2-methylbenzoate.

    Reduction: Formation of Ethyl 6-amino-3-hydroxy-2-methylbenzyl alcohol.

    Substitution: Formation of Ethyl 6-chloro-3-hydroxy-2-methylbenzoate.

Scientific Research Applications

Ethyl 6-amino-3-hydroxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 6-amino-3-hydroxy-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Reactivity References
Ethyl 6-amino-3-hydroxy-2-methylbenzoate -NH₂ (6), -OH (3), -CH₃ (2), -COOEt (1) C₁₁H₁₅NO₃ 209.24* Intermediate for heterocycles, drug synthesis Inferred
Ethyl 2-amino-6-chloro-3-methylbenzoate -NH₂ (2), -Cl (6), -CH₃ (3), -COOEt (1) C₁₀H₁₂ClNO₂ 213.66 Pharmaceutical intermediate
Methyl 6-amino-2-bromo-3-methoxybenzoate -NH₂ (6), -Br (2), -OCH₃ (3), -COOCH₃ (1) C₁₀H₁₁BrN₂O₃ 287.11 Agrochemical research, drug discovery
Methyl-3-amino-4-hydroxybenzoate -NH₂ (3), -OH (4), -COOCH₃ (1) C₈H₉NO₃ 167.16 Precursor for benzoxazole synthesis
Ethyl 2-methoxybenzoate -OCH₃ (2), -COOEt (1) C₁₀H₁₂O₃ 180.20 Food additive, fragrance component

*Calculated molecular weight based on structure.

Key Observations:

Amino and Hydroxy Groups: The presence of -NH₂ and -OH in this compound enhances polarity and hydrogen-bonding capacity compared to analogs like Ethyl 2-methoxybenzoate (lacking amino/hydroxy groups) . This increases solubility in polar solvents and reactivity in cyclization reactions (e.g., benzoxazole formation, as seen in ).

Halogen vs. Hydroxy/Methyl Substitutions: The chloro substituent in Ethyl 2-amino-6-chloro-3-methylbenzoate improves electrophilic substitution reactivity, making it suitable for cross-coupling reactions in drug synthesis . Bromine in Methyl 6-amino-2-bromo-3-methoxybenzoate facilitates nucleophilic aromatic substitution, common in agrochemical intermediates .

Ester Group Variations : Ethyl esters (e.g., -COOEt) generally exhibit lower volatility and higher lipid solubility than methyl esters (-COOCH₃), influencing bioavailability in pharmaceutical contexts.

Physicochemical and Spectroscopic Properties

While specific data for this compound are unavailable, comparisons with analogs suggest:

  • Solubility : Higher water solubility than Ethyl 2-methoxybenzoate due to polar -NH₂ and -OH groups .
  • Spectroscopy : IR and NMR spectra would show characteristic peaks for -NH₂ (~3400 cm⁻¹), -OH (~3200 cm⁻¹), and ester carbonyl (~1700 cm⁻¹), similar to patterns in .

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